2-(2-ethoxyphenyl)-1H-imidazole
Description
Properties
CAS No. |
912338-40-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-4-3-5-9(10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) |
InChI Key |
YUCQLVYHUUKRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis of 2-(2-Hydroxyphenyl)-1H-imidazoline
The precursor 2-(2-hydroxyphenyl)-1H-imidazoline is synthesized by the condensation reaction of methyl salicylate with ethane-1,2-diamine under reflux conditions.
- Procedure: Methyl salicylate (0.13 mol, 40 g) and ethane-1,2-diamine (0.8 mol, 48 g) are refluxed and stirred intensively for 11 hours. Excess ethane-1,2-diamine is removed by distillation. The crude product is crystallized from a water/ethanol mixture (2:1).
- Yield: 50.3% (20.1 g).
- Melting Point: 200–202 °C.
- Characterization: Confirmed by elemental analysis and ^1H NMR spectroscopy.
Alkylation to Form 2-(2-Ethoxyphenyl)-1H-imidazoline
The key intermediate 2-(2-ethoxyphenyl)-1H-imidazoline is prepared by alkylation of 2-(2-hydroxyphenyl)-1H-imidazoline with ethyl iodide in ethanol.
- Reaction Conditions: Reflux of 2-(2-hydroxyphenyl)-1H-imidazoline with ethyl iodide in absolute ethanol.
- Work-up: After reflux, ethanol is evaporated under vacuum. The residue is treated with 15% aqueous sodium hydroxide and chloroform. The chloroform layer is washed, dried, and evaporated. The crude product is crystallized from heptane.
- Yield: 29%.
- Reaction Time: 22 hours.
Oxidative Aromatization to 2-(2-Ethoxyphenyl)-1H-imidazole
Conversion of the imidazoline intermediate to the imidazole is achieved by oxidative aromatization. Three main methods are reported:
Method A: Dehydrogenation on Palladium Catalyst
- Procedure: 2-(2-ethoxyphenyl)-1H-imidazoline (0.004 mol) is refluxed in dry toluene (70 mL) with 5% palladium on carbon (Pd/C) under argon atmosphere.
- Reaction Time: Several days (typically up to 48 hours).
- Work-up: Catalyst filtered off, toluene evaporated, product crystallized from toluene/hexane (1:1).
- Advantages: High purity and good yields.
- Limitations: Long reaction time.
Method B: Oxidation Using Activated Manganese Dioxide
- Procedure: Imidazoline (0.006 mol) is stirred with activated manganese dioxide (10 g) in dry toluene (80 mL) at 60 °C.
- Reaction Time: Several hours.
- Work-up: Manganese dioxide filtered off, solvent evaporated, product crystallized if necessary.
- Advantages: Milder conditions than palladium dehydrogenation.
- Limitations: Requires careful stirring and filtration.
Method C: Oxidation Using Potassium Nitrosodisulfonate (Fremy’s Salt)
- Procedure: Fresh Fremy’s salt solution is prepared by reaction of sodium bisulfite, sodium nitrite, acetic acid, ammonia, and potassium permanganate under cold conditions. The imidazoline (0.01 mol) is stirred overnight at room temperature with Fremy’s salt, methanol, and sodium carbonate.
- Work-up: Precipitate filtered, methanol evaporated, product crystallized from hexane/toluene.
- Advantages: Mild room temperature conditions.
- Limitations: Complex preparation of oxidant.
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | Methyl salicylate + ethane-1,2-diamine, reflux | 11 h | 50.3 | Precursor imidazoline |
| 2 | Alkylation | 2-(2-hydroxyphenyl)-1H-imidazoline + ethyl iodide, reflux in ethanol | 22 h | 29 | Formation of 2-(2-ethoxyphenyl)-imidazoline |
| 3A | Dehydrogenation (Pd/C) | Pd/C, toluene, reflux under argon | Up to 48 h | Moderate to high | High purity, longer time |
| 3B | Oxidation (MnO2) | Activated manganese dioxide, toluene, 60 °C | Several hours | Moderate | Milder than Pd method |
| 3C | Oxidation (Fremy’s salt) | Fremy’s salt, methanol, sodium carbonate, r.t. | Overnight | Moderate | Mildest conditions, complex oxidant prep |
Notes on Reaction Monitoring and Characterization
- Thin layer chromatography (TLC) is used to monitor conversions, with characteristic Rf values:
- 2-(2-hydroxyphenyl)-1H-imidazoline: Rf 0.25–0.35
- 2-(2-alkoxyphenyl)-1H-imidazolines: Rf 0
- 2-(2-alkoxyphenyl)-1H-imidazoles: Rf 0.55–0.65
- Characterization includes elemental analysis, ^1H NMR spectroscopy, and infrared spectroscopy to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of 2-(2-ethoxyphenyl)-1H-imidazole.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
- 2-(2-Methoxyphenyl)-1H-imidazole : Attempted synthesis via glyoxal and ammonium acetate failed, yielding unreacted 2-methoxybenzaldehyde, likely due to steric hindrance or electronic effects of the methoxy group . In contrast, the ethoxy analog (2c) was successfully synthesized, suggesting that the ethoxy group balances electron-donating capacity and steric bulk better than methoxy .
Electronic and Spectral Properties
- Styryl-Substituted Imidazoles (e.g., 2c vs. 2a–2c in Scheme 1) : Compounds like 2-(4-nitrostyryl)-4,5-bis[phenyl]imidazole (2b) show redshifted IR peaks (C=N at 1580–1600 cm⁻¹) due to electron-withdrawing nitro groups, whereas 2c’s C=N stretches at 1583–1604 cm⁻¹ reflect moderate electron donation from the ethoxy group .
- Trifluoromethyl Analog (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole) : The CF₃ group increases acidity (pKa ~5–6) and electron-withdrawing effects, contrasting with 2c’s electron-donating ethoxy group (pKa ~7–8) .
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Melting Point (°C) | log P | Key Application |
|---|---|---|---|---|
| 2-(2-Ethoxyphenyl)-1H-imidazole | Ethoxy | 130–133 | ~4–5 | Drug delivery, catalysis |
| 2-(2-Hydroxyphenyl)-1H-imidazole | Hydroxy | 145–148 | ~2–3 | Chelation agents |
| Econazole | Chlorophenoxy | 147–149 | 5.61 | Antifungal therapy |
| 2-(4-Nitrostyryl)-imidazole | Nitrostyryl | 180–182 | ~3–4 | Photocatalysis |
Table 2: Spectral Comparison of Imidazole Derivatives
| Compound | IR C=N Stretch (cm⁻¹) | ¹H NMR NH Signal (δ) |
|---|---|---|
| 2-(2-Ethoxyphenyl)-1H-imidazole | 1583–1604 | 11.53 |
| 2-(4-Methoxyphenyl)-CF₃-imidazole | 1610–1625 | 12.10 |
| 2-(Furan-2-yl)-1H-imidazole | 1575–1590 | 11.20 |
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